2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
The compound 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide features a tricyclic core structure (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca) with an ethyl group at position 11, a sulfanyl group at position 10, and an N-(2-phenylethyl)acetamide side chain.
Key structural attributes include:
- Tricyclic Core: Provides rigidity and may interact with hydrophobic pockets in biological targets.
- Ethyl Substituent: Enhances lipophilicity (predicted XLogP3 ~5–6), influencing membrane permeability.
- Sulfanyl Group: Potential for hydrogen bonding or covalent interactions with cysteine residues in enzymes.
- N-(2-Phenylethyl)acetamide: Introduces aromaticity and flexibility, possibly modulating target specificity .
Properties
IUPAC Name |
2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-17(25)22-12-11-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMJLLUSPQTJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NCCC3=CC=CC=C3)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound shares its tricyclic core with several analogs (Table 1), but variations in substituents lead to divergent physicochemical and biological properties.
Table 1: Structural and Computational Comparison of Tricyclic Derivatives
Key Observations :
The prop-2-enyl group in [] introduces unsaturation, possibly affecting metabolic stability via cytochrome P450 interactions .
Acetamide Side Chain: Aromatic substituents (e.g., 2-phenylethyl, benzhydryl) improve binding to aromatic-rich enzyme active sites (e.g., kinases, proteases) .
Mechanism of Action (MOA) and Target Prediction
- Shared Tricyclic Core : Compounds with this scaffold are hypothesized to inhibit enzymes requiring hydrophobic interactions (e.g., ATP-binding pockets in kinases) .
- Structural Similarity and MOA : Studies suggest a 20% probability that structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression profiles, implying overlapping biological pathways . For example:
Toxicity and Pharmacokinetics
- ToxEvaluator Insights : Structurally similar compounds often share toxicity profiles. For instance, cerivastatin analogs with chlorophenyl groups are linked to myopathy via mitochondrial toxicity .
- Solubility : The target compound’s estimated XLogP3 (~5.5) suggests moderate solubility, comparable to [] (XLogP3 = 4.8), but lower than [] (XLogP3 = 6.7). This may limit oral bioavailability without formulation aids .
Research Findings and Limitations
Key Studies
Limitations and Knowledge Gaps
- Biological Data : Experimental data for the target compound’s specific targets or efficacy are absent in the provided evidence.
- Structural-Activity Paradox: Despite ~60% structural similarity, minor substituent changes (e.g., ethyl vs. prop-2-enyl) can drastically alter bioactivity, as seen in marine actinomycete derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
